

# structure of (R)-4-(Boc-amino)-6-methylheptanoic acid

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## Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

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An In-depth Technical Guide on **(R)-4-(Boc-amino)-6-methylheptanoic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, a chiral, non-proteinogenic  $\gamma$ -amino acid derivative. Its structural features make it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and other complex therapeutic agents. This document details its structure, physicochemical properties, a representative synthetic protocol, and its relevance in the context of neuroactive compounds.

## Core Structure and Chemical Identity

**(R)-4-(Boc-amino)-6-methylheptanoic acid**, also known by its synonym Boc- $\gamma$ -L-leucine, is a derivative of L-leucine where the amino group is located at the gamma ( $\gamma$ ) position of the heptanoic acid backbone.<sup>[1][2]</sup> The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under mild acidic conditions.<sup>[1]</sup> The molecule possesses a single stereocenter at the C4 position with an (R) configuration.

The presence of the Boc protecting group enhances the compound's stability and solubility in organic solvents, making it an ideal building block for solid-phase and solution-phase peptide synthesis.<sup>[1]</sup> Its unique structure allows for the incorporation of a chiral, flexible, and

hydrophobic moiety into peptide chains, which can influence the resulting molecule's conformation, stability, and bioavailability.[\[1\]](#)

Caption: Chemical structure of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

## Physicochemical and Quantitative Data

Quantitative data for **(R)-4-(Boc-amino)-6-methylheptanoic acid** is not extensively reported in publicly available literature. The following table summarizes known data for the target compound and includes data for the closely related  $\alpha$ -amino acid, Boc-L-leucine, for comparative purposes.

Property	(R)-4-(Boc-amino)-6-methylheptanoic acid	Boc-L-leucine (for comparison)	Reference
CAS Number	146453-32-9	13139-15-6	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>25</sub> NO <sub>4</sub>	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	259.35 g/mol	231.29 g/mol	<a href="#">[1]</a>
Appearance	White Solid	White, odorless, crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	$\geq 98\%$ (by NMR)	$\geq 99.0\%$ (by HPLC)	<a href="#">[1]</a>
Melting Point	Data Not Available	85-90 °C	
Optical Rotation	Data Not Available	$[\alpha]^{20}/D -25\pm0.5^\circ$ , c=2% in acetic acid	
Storage Conditions	0-8°C	Room Temperature	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

A specific, detailed synthesis protocol for **(R)-4-(Boc-amino)-6-methylheptanoic acid** is not readily available in peer-reviewed journals or patent literature. However, its structure suggests

a multi-step synthesis involving the stereoselective formation of the  $\gamma$ -amino acid followed by N-protection.

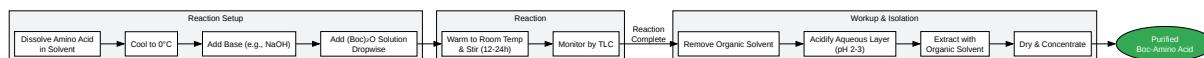
Below is a representative experimental protocol for the Boc-protection step, adapted from general methods for protecting amino acids.

#### Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) under basic conditions, a standard method for introducing the Boc protecting group.

- **Dissolution:** The parent amino acid (1.0 eq) is dissolved in a suitable solvent mixture, such as 1:1 water/tetrahydrofuran (THF) or 1 N NaOH solution. The mixture is cooled to 0 °C in an ice bath.
- **Basification:** A base, typically sodium hydroxide (NaOH, 1.0-2.0 eq), is added to the solution to deprotonate the amino group, increasing its nucleophilicity.
- **Addition of Boc Anhydride:** Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1-1.2 eq), dissolved in the same organic solvent (e.g., THF), is added dropwise to the cooled amino acid solution over 30-60 minutes.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Workup:**
  - The organic solvent (THF) is removed under reduced pressure (rotary evaporation).
  - The remaining aqueous solution is washed with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)<sub>2</sub>O and byproducts.
  - The aqueous layer is then acidified to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid). This protonates the carboxylic acid, causing the N-Boc-amino acid to precipitate or become extractable.

- Extraction & Isolation: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ ), filtered, and concentrated in vacuo to yield the crude N-Boc protected amino acid.
- Purification: If necessary, the product can be further purified by recrystallization or column chromatography.



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Caption: A generalized experimental workflow for the Boc protection of an amino acid.

## Biological Relevance and Signaling Pathway Context

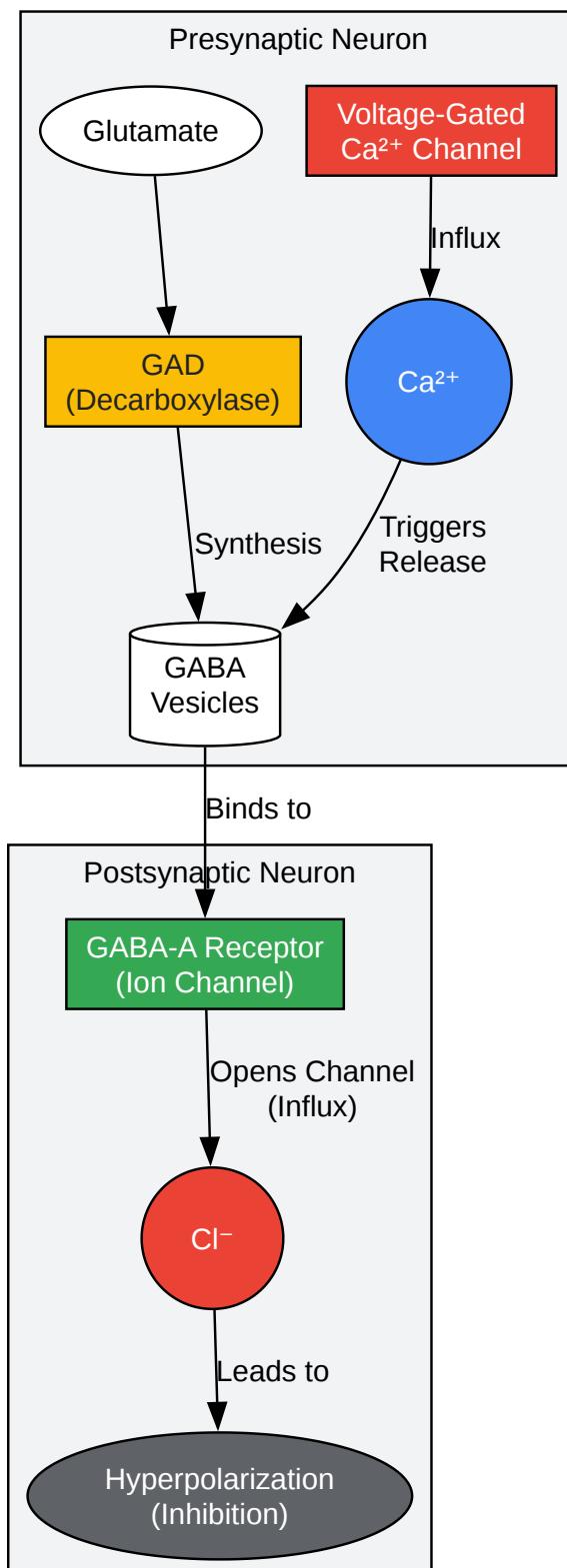
While no specific biological targets or signaling pathways have been directly associated with **(R)-4-(Boc-amino)-6-methylheptanoic acid** in the available literature, its structure as a  $\gamma$ -amino acid analogue is highly significant.  $\gamma$ -Amino acids are of great interest in drug discovery, primarily due to their relationship with gamma-aminobutyric acid (GABA).

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.<sup>[5]</sup> It plays a crucial role in reducing neuronal excitability and is involved in modulating anxiety, stress, and fear.<sup>[6]</sup> The clinical significance of GABA is underscored by the numerous pharmacological agents that target GABAergic signaling to treat conditions like epilepsy, anxiety disorders, and insomnia.<sup>[5][6]</sup>

Molecules like **(R)-4-(Boc-amino)-6-methylheptanoic acid** are explored as GABA analogues or as constrained building blocks in peptidomimetics designed to interact with GABA receptors or related targets. The appended alkyl chain (the isobutyl group at C6) can provide additional

hydrophobic interactions within a receptor's binding pocket, potentially leading to increased potency or selectivity.

The diagram below illustrates a simplified GABAergic synapse, the primary site of action for GABA and its analogues.



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Caption: Simplified diagram of a GABAergic synapse, a potential target for  $\gamma$ -amino acid analogues.

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